An In-Depth Technical Guide to trans-3-(Cbz-amino)-4-fluoropyrrolidine: Properties, Synthesis, and Applications
An In-Depth Technical Guide to trans-3-(Cbz-amino)-4-fluoropyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-3-(Cbz-amino)-4-fluoropyrrolidine is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. The incorporation of a fluorine atom into the pyrrolidine ring, a common scaffold in many biologically active molecules, imparts unique stereoelectronic properties that can profoundly influence the conformation, stability, and biological activity of peptides and small molecule therapeutics.[1][2] The carbobenzyloxy (Cbz) protecting group on the amino functionality makes this compound a versatile building block in peptide synthesis and other organic transformations.[][4] This technical guide provides a comprehensive overview of the physical and chemical properties of trans-3-(Cbz-amino)-4-fluoropyrrolidine, its synthesis, and its potential applications, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents.
The strategic placement of fluorine in organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets.[5][6] In the context of the pyrrolidine ring, the electronegativity of the fluorine atom can induce a specific ring pucker, thereby influencing the overall three-dimensional structure of the molecule.[1][2] This conformational control is of particular importance in the design of peptidomimetics and other constrained molecules where a defined geometry is crucial for biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. This section details the key physical and chemical characteristics of trans-3-(Cbz-amino)-4-fluoropyrrolidine.
Core Structural and Physical Data
| Property | Value | Source |
| Molecular Formula | C12H15FN2O2 | [7][8] |
| Molecular Weight | 238.26 g/mol | [7][8] |
| Appearance | Typically a white to off-white solid | Inferred from similar compounds[9] |
| Melting Point | Not explicitly documented, but expected to be a crystalline solid at room temperature. | Inferred from similar compounds[10][11] |
| Boiling Point | Not widely reported. | [9] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and dichloromethane. | Inferred from synthesis protocols[10] |
| CAS Number | 1638761-20-2 | [7][8] |
Spectral Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and characterization of organic molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for confirming the structure of trans-3-(Cbz-amino)-4-fluoropyrrolidine. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the Cbz group (typically in the range of 7.3-7.4 ppm), the benzylic protons, and the protons on the pyrrolidine ring.[12] The coupling patterns and chemical shifts of the pyrrolidine protons would be indicative of the trans stereochemistry. ¹⁹F NMR spectroscopy would provide a distinct signal for the fluorine atom, with its chemical shift and coupling to adjacent protons offering further structural confirmation.[13]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M+H]⁺ would be at m/z 239.26.[14]
-
Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-F bond vibrations.
Synthesis and Reactivity
The synthesis of trans-3-(Cbz-amino)-4-fluoropyrrolidine and its derivatives often involves multi-step sequences starting from readily available precursors. Understanding the synthetic pathways and the reactivity of this compound is essential for its effective utilization as a building block.
Synthetic Approaches
A common strategy for the synthesis of fluorinated pyrrolidines involves the fluorination of a suitable precursor, such as a hydroxy- or unsaturated pyrrolidine derivative. The stereochemistry of the final product is a critical aspect of the synthesis, and various methods have been developed to achieve the desired trans configuration.
One plausible synthetic route could involve the following key steps, as illustrated in the diagram below:
Caption: Generalized synthetic workflow for trans-3-(Cbz-amino)-4-fluoropyrrolidine.
A more specific, though hypothetical, protocol based on established chemical transformations could be as follows:
Exemplary Synthetic Protocol
-
Starting Material: A suitable starting material would be a protected 3,4-unsaturated pyrrolidine.
-
Fluorination: The double bond can be subjected to an electrophilic fluorination reaction, which can proceed with a degree of stereoselectivity.
-
Introduction of the Amino Group: The subsequent introduction of the amino group could be achieved via an aziridinium intermediate followed by nucleophilic opening, or through other stereocontrolled amination methods.
-
Cbz Protection: The resulting amino group is then protected with benzyl chloroformate (Cbz-Cl) under basic conditions to yield the final product.[4]
-
Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.[11]
Reactivity and Chemical Transformations
The chemical reactivity of trans-3-(Cbz-amino)-4-fluoropyrrolidine is primarily dictated by the Cbz-protected amino group and the secondary amine of the pyrrolidine ring.
-
Deprotection of the Cbz Group: The Cbz group is stable under many reaction conditions but can be readily removed by catalytic hydrogenolysis (e.g., H₂/Pd-C), allowing for the unmasking of the primary amine for subsequent coupling reactions.[4]
-
N-Alkylation/Acylation of the Pyrrolidine Nitrogen: The secondary amine of the pyrrolidine ring can undergo various N-alkylation or N-acylation reactions, enabling the introduction of diverse substituents at this position.
-
Peptide Coupling: After deprotection of the Cbz group, the free amine can be coupled with amino acids or peptides using standard peptide coupling reagents (e.g., DCC, HOBt) to form peptide bonds.[15]
Caption: Reactivity map of trans-3-(Cbz-amino)-4-fluoropyrrolidine.
Applications in Drug Development and Research
The unique structural features of trans-3-(Cbz-amino)-4-fluoropyrrolidine make it a valuable building block in several areas of pharmaceutical research.
Peptidomimetics and Constrained Peptides
The incorporation of this fluorinated amino acid into peptides can enforce a specific backbone conformation, which can lead to enhanced biological activity and selectivity.[1] The fluorine atom can also improve the metabolic stability of the peptide by blocking potential sites of enzymatic degradation.
Synthesis of Biologically Active Small Molecules
The fluoropyrrolidine scaffold is present in a number of biologically active compounds, including enzyme inhibitors and receptor modulators. Trans-3-(Cbz-amino)-4-fluoropyrrolidine serves as a key intermediate in the synthesis of these complex molecules. For instance, fluorinated pyrrolidines have been incorporated into inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes.[16]
¹⁹F NMR Probes
The presence of a fluorine atom allows for the use of ¹⁹F NMR spectroscopy to study the conformation and binding of molecules containing this building block.[13] This technique is particularly powerful as the ¹⁹F NMR spectrum is often less crowded than the corresponding ¹H NMR spectrum, allowing for clearer observation of conformational changes upon binding to a biological target.
Conclusion
Trans-3-(Cbz-amino)-4-fluoropyrrolidine is a synthetically versatile and structurally intriguing building block with significant potential in medicinal chemistry and drug discovery. Its unique physicochemical properties, arising from the presence of the fluorine atom, offer a powerful tool for modulating the conformational and biological properties of peptides and small molecules. A thorough understanding of its synthesis, reactivity, and potential applications, as outlined in this guide, will undoubtedly facilitate its effective use in the development of novel and improved therapeutic agents.
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